Fluorescein-DBCO

Übersicht

Beschreibung

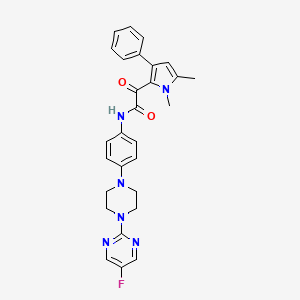

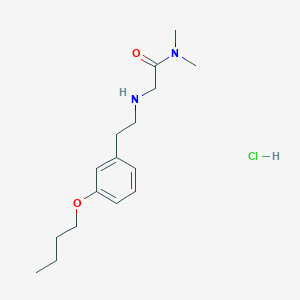

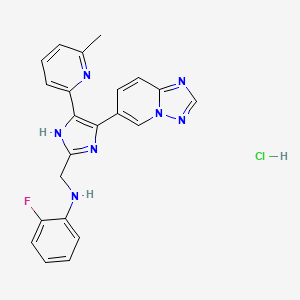

Fluorescein-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Synthesis Analysis

Fluorescein-DBCO is used in the synthesis of antibody-drug conjugates (ADCs). The DBCO group in Fluorescein-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis

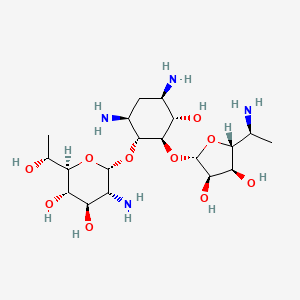

Fluorescein-DBCO is a fluorescein dye derivative containing a DBCO group . The molecular formula of Fluorescein-DBCO is C39H27N3O6S .Chemical Reactions Analysis

Fluorescein-DBCO can react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . This reaction is part of a strain-promoted alkyne-azide cycloaddition (SPAAC) .Physical And Chemical Properties Analysis

Fluorescein-DBCO has a molecular weight of 665.720 . It is used in the synthesis of antibody-drug conjugates (ADCs) and is a click chemistry reagent .Wissenschaftliche Forschungsanwendungen

Medical Diagnostics and Treatment : Fluorescein has been used as a diagnostic tool in medicine, particularly in ophthalmology, for investigating intraocular tumors and assessing the integrity of the ocular surface. It's also been explored for its antiproliferative and cytotoxic activities, suggesting potential in cancer treatment (Norn, 1964); (Šranková et al., 2022).

Surgical Applications : It's utilized in fluorescein-guided surgery, particularly for the intraoperative visualization of malignant gliomas, enhancing the effectiveness of surgical procedures (Acerbi et al., 2014).

Biochemistry and Biology Research : Fluorescein derivatives are critical in biochemistry and biology for creating advanced fluorescent dyes and probes. These tools are essential for various biochemical and biological experiments (Lavis, 2017).

Geothermal Tracing : In geothermal reservoirs, fluorescein is used to trace the path of injected fluids, helping to understand fluid dynamics at high temperatures (Adams & Davis, 1991).

Drug Delivery Research : Fluorescein is employed in drug delivery systems, such as liposomes, to monitor absorption and distribution. Its encapsulation in liposomes has been enhanced using supercritical fluid processes (Campardelli et al., 2016).

Biological Systems Probing : The dye's interactions with various environments, especially its hydrogen bonding properties, make it a valuable probe for studying biological systems (Klonis et al., 1998).

Safety And Hazards

When handling Fluorescein-DBCO, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Eigenschaften

IUPAC Name |

1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEDVMJBPDYXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-DBCO | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)